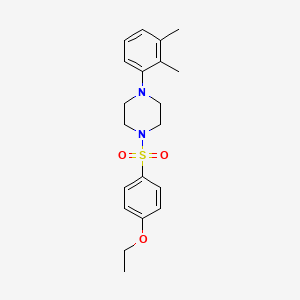

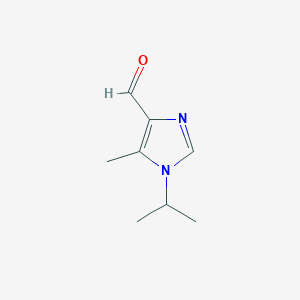

(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

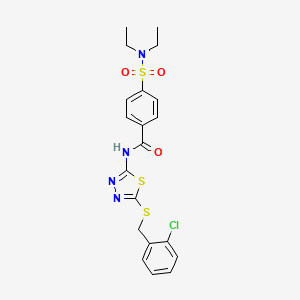

The synthesis of similar compounds often involves the formation of the oxadiazole ring, which can be achieved through various methods such as cyclization or annulation reactions . The cyclopropyl group can be introduced through various methods such as cyclopropanation reactions. The piperidine ring can be synthesized through methods such as the reduction of pyridine or through the cyclization of amines and ketones. The indole ring can be synthesized through methods such as the Fischer indole synthesis .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The oxadiazole ring is a heterocyclic ring containing two nitrogen atoms and one oxygen atom. The piperidine ring is a six-membered ring with one nitrogen atom. The indole ring is a fused ring system containing a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxadiazole ring can participate in various reactions such as nucleophilic substitution or addition reactions. The piperidine ring can undergo reactions such as alkylation or acylation. The indole ring is aromatic and can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings would influence properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Chemistry and Kinetics

The study of compounds with oxadiazoline groups, such as in the photochemistry of 2-methoxy-2-methyl-5,5-dipropyl-Δ3-1,3,4-oxadiazoline, has contributed significantly to understanding the chemistry and kinetics of carbene in solution. Such studies pave the way for advanced applications in synthetic chemistry, potentially including the synthesis of complex molecules with specific biological activities (Tae et al., 1999).

Antimicrobial Activity

Research on piperidin-4-yl)methanone oxime derivatives, including the synthesis of new compounds with potential antimicrobial properties, illustrates the compound's relevance in the development of new antimicrobial agents. Such derivatives have shown good activity against pathogenic bacterial and fungal strains, suggesting the potential of related structures for antimicrobial drug development (Mallesha & Mohana, 2014).

Antiproliferative Activity

Structural exploration and antiproliferative activity evaluation of novel bioactive heterocycles highlight the significance of piperidinyl and indolyl motifs in contributing to antiproliferative properties. This research underscores the potential of structurally similar compounds in the development of new therapeutics for cancer treatment (Prasad et al., 2018).

Antitubercular Activities

Studies on cyclopropyl methanols and their derivatives, including those incorporating piperidine groups, have shown promising antitubercular activities. This suggests the utility of cyclopropyl and piperidinyl groups in designing compounds for treating tuberculosis, pointing to a potential application area for the compound (Bisht et al., 2010).

Molecular Interaction Studies

Investigating the molecular interaction of compounds with specific receptors, such as the CB1 cannabinoid receptor, can provide insights into the design of receptor antagonists or agonists. Studies on N-(piperidin-1-yl) derivatives highlight the role of piperidine in receptor binding and activity modulation, relevant for drug design and pharmacological research (Shim et al., 2002).

Safety and Hazards

Zukünftige Richtungen

The future research directions involving this compound could include exploring its potential biological activities, optimizing its synthesis, and studying its reactions. Given the presence of multiple functional groups, there could be many possibilities for modifying the structure of the compound to enhance its properties or activities .

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. It’s worth noting that indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

The indole nucleus in the compound is known to be a biologically active pharmacophore , implying that it may interact with its targets in a manner similar to other indole derivatives.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c25-20(16-5-6-17-15(11-16)7-8-21-17)24-9-1-2-13(12-24)10-18-22-19(23-26-18)14-3-4-14/h5-8,11,13-14,21H,1-4,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSYDUYJRQCWPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CC4=NC(=NO4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2,3-difluorophenoxy)propan-1-one](/img/structure/B2958684.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2958690.png)

![Benzo[b]thiophen-2-yl(4-(benzylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2958691.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2958694.png)

![ethyl [2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2958695.png)

![(E)-4-(Dimethylamino)-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]but-2-enamide](/img/structure/B2958703.png)